CACT Inhibitory Potency: (+)-Decanoylcarnitine vs. Hexanoyl and Octanoyl Homologs
(+)-Decanoylcarnitine demonstrates 40-fold greater potency as an inhibitor of carnitine-acylcarnitine translocase (CACT) compared to its C6 homolog. This direct head-to-head comparison in a rat liver mitochondrial assay shows that the C10 chain length is optimal for this specific inhibitory activity, far surpassing the C6 compound and being significantly more potent than the C8 and C16 compounds [1].
| Evidence Dimension | CACT Inhibition (IC50) |
|---|---|
| Target Compound Data | ~5 μM |
| Comparator Or Baseline | (+)-Hexanoylcarnitine (C6) >200 μM; (+)-Octanoylcarnitine (C8) ~35 μM; (+)-Palmitoylcarnitine (C16) ~35 μM |
| Quantified Difference | ≥40-fold more potent than C6 homolog; ~7-fold more potent than C8 and C16 homologs |
| Conditions | Assay using rat liver mitochondria |
Why This Matters
This data directly supports selecting decanoylcarnitine over other chain lengths for experimental models requiring potent and specific inhibition of mitochondrial fatty acid transport via CACT.
- [1] Baille, R.A., et al. (2000). Elucidation of the Mechanism by Which (+)-Acylcarnitines Inhibit Mitochondrial Fatty Acid Transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
